

An In-depth Technical Guide to Pyridoxine 5'-Phosphate: Structure, Properties, and Metabolism

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Pyridoxine phosphate*

Cat. No.: *B122880*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine 5'-phosphate (PNP) is a pivotal intermediate in the metabolic activation of vitamin B6. As one of the phosphorylated forms of pyridoxine, it serves as the direct substrate for the rate-limiting enzyme pyridoxine 5'-phosphate oxidase (PNPO), which synthesizes the biologically active coenzyme, pyridoxal 5'-phosphate (PLP). An understanding of the chemical structure, physicochemical properties, and enzymatic conversion of PNP is fundamental for research in enzymology, nutrition, and drug development, particularly in targeting metabolic pathways dependent on vitamin B6. This guide provides a comprehensive technical overview of PNP, including its core chemical data, its central role in the vitamin B6 salvage pathway, and detailed methodologies for its synthesis and analysis.

Chemical Structure and Identity

Pyridoxine 5'-phosphate is a derivative of pyridine, characterized by a 2-methyl-3-hydroxy-4-hydroxymethyl-5-phosphomethylpyridine structure. It is the 5'-phosphate ester of pyridoxine.

IUPAC Name: [5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl dihydrogen phosphate[1] Molecular Formula: C₈H₁₂NO₆P[1]

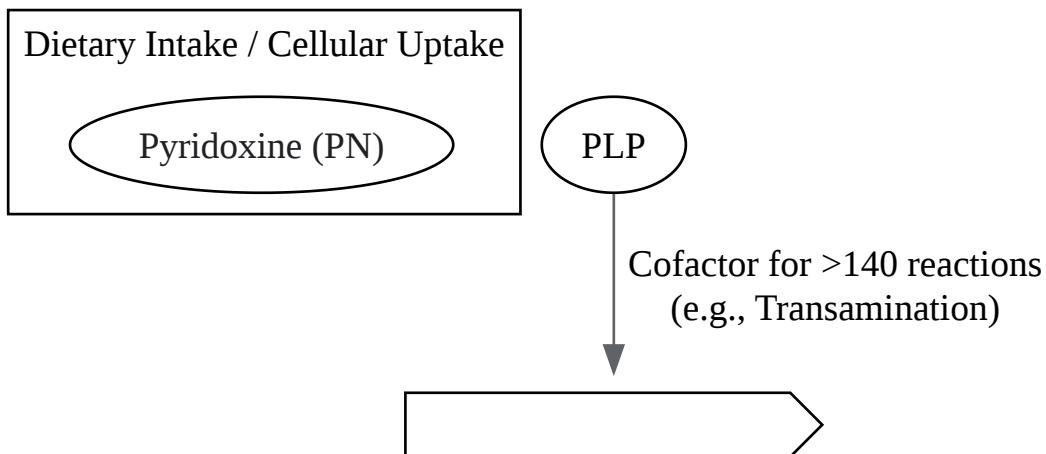
The key functional groups of PNP include the phenolic hydroxyl group at position 3, the hydroxymethyl group at position 4, and the phosphate ester at the 5' position. Unlike pyridoxal 5'-phosphate (PLP), it lacks the reactive aldehyde group at the 4' position.

Physicochemical Properties

The physicochemical properties of PNP are crucial for its stability, solubility, and interaction with enzymes. Quantitative data for PNP are summarized below.

Property	Value	Reference
Molecular Weight	249.16 g/mol	[1]
Monoisotopic Mass	249.04022410 Da	[1]
Physical Description	Solid	[1]
XLogP3-AA (Computed)	-1.9	[1]
CAS Number	447-05-2	[1]

Note: Experimental data on the melting point, pKa, and specific solubility of isolated pyridoxine 5'-phosphate are not readily available in the cited literature. Much of the available data pertains to the more studied pyridoxal 5'-phosphate.


Biological Significance and Metabolic Pathway

Pyridoxine 5'-phosphate is a central molecule in the vitamin B6 salvage pathway, which allows cells to convert dietary forms of vitamin B6 (pyridoxine, pyridoxal, and pyridoxamine) into the active coenzyme, PLP. This pathway is critical for organisms that cannot synthesize vitamin B6 *de novo*.[\[2\]](#)

The conversion process involves two key enzymatic steps:

- **Phosphorylation:** Dietary pyridoxine is phosphorylated by the enzyme pyridoxal kinase (PLK), utilizing ATP as a phosphate donor, to form pyridoxine 5'-phosphate (PNP).[\[2\]](#) This step effectively traps the vitamer inside the cell.

- Oxidation: PNP is then oxidized by the flavin mononucleotide (FMN)-dependent enzyme pyridoxine-5'-phosphate oxidase (PNPO). This reaction converts the 4'-hydroxymethyl group of PNP into an aldehyde, yielding PLP and hydrogen peroxide. This is the final and rate-limiting step in the biosynthesis of PLP.[2][3][4]

[Click to download full resolution via product page](#)

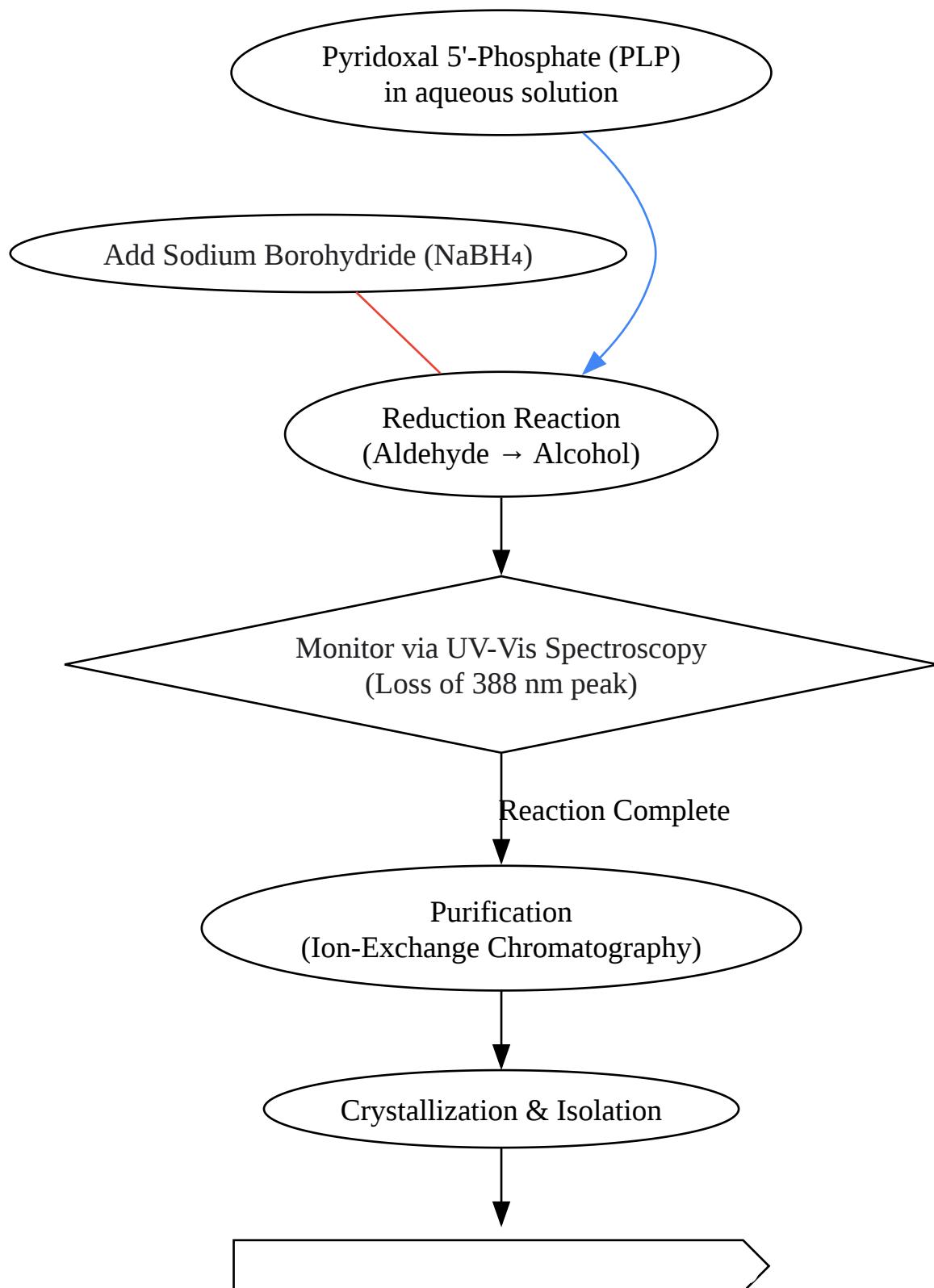
Enzyme Kinetics

The enzymatic conversion of PNP to PLP is a critical control point in vitamin B6 metabolism. The kinetic parameters of pyridoxine-5'-phosphate oxidase (PNPO) for its substrate PNP have been characterized in several organisms.

Enzyme Source	Substrate	K _m (μM)	k _{cat} (s ⁻¹)	Turnover Number (min ⁻¹)	Reference
Rabbit Liver	PNP	8.2	-	42	[5][6]
E. coli K-12	PNP	2	0.76	-	[3]
Human	PNP	Low	0.2	-	[4]

Note: A direct comparison of k_{cat}/K_m values suggests that PNP is the preferred *in vivo* substrate for E. coli PNPO over pyridoxamine 5'-phosphate (PMP).[3] In contrast, the eukaryotic enzyme appears to have similar efficiencies for both substrates.[3]

Experimental Protocols


Synthesis of Pyridoxine 5'-Phosphate

A common laboratory method for synthesizing PNP involves the chemical reduction of the more commercially available pyridoxal 5'-phosphate (PLP).

Principle: The aldehyde group at the 4' position of PLP is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride (NaBH_4), yielding PNP.

Methodology Outline (adapted from Argoudelis, 1986):[\[7\]](#)[\[8\]](#)

- **Dissolution:** Dissolve pyridoxal 5'-phosphate (PLP) in an appropriate aqueous solution (e.g., water or a basic solution like aqueous ammonia).
- **Reduction:** Slowly add a reducing agent, such as sodium borohydride (NaBH_4), to the PLP solution while stirring. The reaction progress can be monitored by the disappearance of the yellow color associated with PLP.
- **Monitoring:** The completion of the reduction can be verified spectrophotometrically by observing the disappearance of the PLP absorption peak (around 388 nm).[\[8\]](#)
- **Purification:** The resulting PNP can be purified from the reaction mixture using techniques such as ion-exchange chromatography to remove unreacted starting material, the reducing agent, and byproducts.
- **Crystallization:** Crystalline PNP can be obtained by concentrating the purified solution and adding a suitable organic solvent to induce precipitation.

[Click to download full resolution via product page](#)

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the separation and quantification of vitamin B6 vitamers, including PNP, in biological matrices and other samples.

Principle: Reversed-phase HPLC separates the different B6 vitamers based on their polarity. Detection is typically achieved using fluorescence or UV absorbance. Due to the structural similarity of the vitamers, gradient elution is often required for optimal separation.

Methodology Outline:

- Sample Preparation:
 - Biological Fluids (Plasma/Serum): Deproteinization is a critical first step. This is commonly achieved by acid precipitation using trichloroacetic acid (TCA) or perchloric acid, followed by centrifugation to remove the precipitated proteins.[\[9\]](#)[\[10\]](#)
 - Tissues: Homogenization in an acid solution (e.g., 10% TCA) is required to extract the vitamers, followed by centrifugation and filtration.[\[9\]](#)
- Chromatographic Separation:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase: A gradient elution is employed, commonly consisting of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted to be slightly acidic) and an organic modifier like methanol or acetonitrile.
 - Detection:
 - Fluorescence Detection: This is the most sensitive and common method. The native fluorescence of PNP can be used, or sensitivity can be enhanced through post-column derivatization.[\[11\]](#)
 - UV Detection: Absorbance is typically monitored at wavelengths between 255 nm and 310 nm.[\[12\]](#)[\[13\]](#)

- Quantification: The concentration of PNP in the sample is determined by comparing the peak area from the sample chromatogram to a standard curve generated from known concentrations of a PNP standard.

Role in Drug Development

As the direct precursor to the essential coenzyme PLP, the enzymes that metabolize PNP—pyridoxal kinase (PLK) and pyridoxine-5'-phosphate oxidase (PNPO)—are of significant interest as potential drug targets.

- Inhibition of PLP Synthesis: Developing inhibitors for PLK or PNPO could be a strategy for antimicrobial or anticancer therapies, as it would deprive the cells of the essential PLP coenzyme.
- PNPO Deficiency: Mutations in the PNPO gene can lead to neonatal epileptic encephalopathy, a severe neurological disorder.^[14] Understanding the interaction of PNP with both wild-type and mutant PNPO is crucial for developing therapeutic strategies for this condition.

Conclusion

Pyridoxine 5'-phosphate, while often overshadowed by its more famous product, PLP, is a cornerstone of vitamin B6 metabolism. Its chemical properties and its precise enzymatic conversion by pyridoxal kinase and pyridoxine-5'-phosphate oxidase represent a tightly controlled gateway to the synthesis of one of biology's most versatile coenzymes. The methodologies for its synthesis and quantification are well-established, providing the necessary tools for researchers to probe the intricacies of the vitamin B6 salvage pathway and its implications in health, disease, and the development of novel therapeutics. This guide provides the foundational technical information required for professionals engaging in this critical area of biochemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pyridoxine 5'-phosphate | C8H12NO6P | CID 1055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridoxine 5'-phosphate oxidase - Wikipedia [en.wikipedia.org]
- 5. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of the pyridoxal 5'-phosphate allosteric site in human pyridox(am)ine 5'-phosphate oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ujms.net [ujms.net]
- 11. Clinical analysis of vitamin B(6): determination of pyridoxal 5'-phosphate and 4-pyridoxic acid in human serum by reversed-phase high-performance liquid chromatography with chlorite postcolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to Pyridoxine 5'-Phosphate: Structure, Properties, and Metabolism]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b122880#chemical-structure-and-properties-of-pyridoxine-phosphate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com